(E)-3-(2,5-dibromophenyl)prop-2-enoic acid
Description
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at positions 2 and 5, and a propenoic acid moiety
Properties
CAS No. |
380607-16-9 |
|---|---|
Molecular Formula |
C9H6Br2O2 |
Molecular Weight |
305.95 g/mol |
IUPAC Name |
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Br2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |
InChI Key |
QXRTXXKSFJGXIC-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)Br |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dibromophenyl)prop-2-enoic acid typically involves the bromination of a suitable phenyl precursor followed by a Heck reaction to introduce the propenoic acid moiety. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under inert atmospheres to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.
Scientific Research Applications
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-dibromophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the propenoic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2,4-dibromophenyl)prop-2-enoic acid
- (E)-3-(2,6-dibromophenyl)prop-2-enoic acid
- (E)-3-(3,5-dibromophenyl)prop-2-enoic acid
Uniqueness
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
